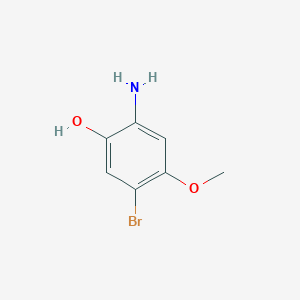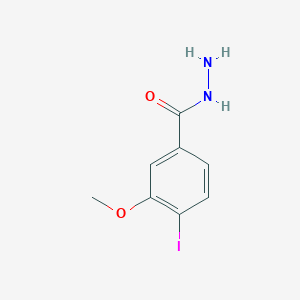![molecular formula C13H7BrCl2N2 B13675853 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675853.png)
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the 6th position and a 3,4-dichlorophenyl group attached to the imidazo[1,2-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
A novel method for synthesizing 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves the use of microwave irradiation. The synthesis starts with 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone as the starting materials. These reactants are dissolved in dimethylformamide (DMF) and subjected to microwave irradiation at 150°C for 10 minutes . The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The solvent is evaporated under vacuum, and the solid product is purified by trituration with methyl tert-butyl ether (MTBE) and filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient approach. This method reduces reaction times and energy consumption compared to traditional heating methods, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazo[1,2-a]pyridine core.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like DMF or ethanol under reflux conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: This compound has a similar imidazo[1,2-a]pyridine core but with different substituents, leading to distinct biological activities.
3-Iodoimidazo[1,2-a]pyridine: Another derivative with an iodine atom instead of bromine, which can result in different reactivity and applications.
Uniqueness
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and dichlorophenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for further research and development.
Propriétés
Formule moléculaire |
C13H7BrCl2N2 |
|---|---|
Poids moléculaire |
342.0 g/mol |
Nom IUPAC |
6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7BrCl2N2/c14-9-2-4-13-17-12(7-18(13)6-9)8-1-3-10(15)11(16)5-8/h1-7H |
Clé InChI |
WBCUXTKEIVNLNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13675777.png)

![2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate](/img/structure/B13675791.png)

![1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13675813.png)
![3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13675823.png)

![N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine](/img/structure/B13675859.png)
![3-Iodofuro[2,3-b]pyridine](/img/structure/B13675861.png)
![N-(1-Boc-4-piperidyl)-2-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13675867.png)


![6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675884.png)
